N-cyclopropyl-4-hydroxyquinoline-3-carboxamide

Herpesvirus DNA polymerase Non-nucleoside inhibitor Scaffold SAR

Sourcing the precise unsubstituted 4-hydroxyquinoline-3-carboxamide core is critical for valid SAR studies; generic substitution of analogs can cause >10-fold potency shifts (e.g., HCMV polymerase Ki from 4.0 to 0.35 µM). This N-cyclopropyl-4-hydroxyquinoline-3-carboxamide is supplied as the baseline, C-6/C-7/C-8 unsubstituted scaffold. It resolves a key pain point in assay validation and library synthesis. · Unambiguous SAR Attribution: Serves as the reference core for side-by-side comparisons with C6-, C7-, and C8-substituted analogs, enabling clear attribution of potency changes to specific modifications. · Economical Diversification Hub: Ideal as a common intermediate for parallel electrophilic halogenation or C-H functionalization, reducing per-analog synthesis cost for focused 50-200 compound libraries. · Clean Negative Control: Confirmed class-level selectivity (>50 µM for human polymerases) and absence of cytotoxicity up to 100 µM in HFF, Vero, and REF cells make it a reliable negative control for cellular target engagement assays.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Cat. No. B12175593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4-hydroxyquinoline-3-carboxamide
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CNC3=CC=CC=C3C2=O
InChIInChI=1S/C13H12N2O2/c16-12-9-3-1-2-4-11(9)14-7-10(12)13(17)15-8-5-6-8/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)
InChIKeyPZCMWCNILWZSCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-4-hydroxyquinoline-3-carboxamide: Core Scaffold Overview


N-Cyclopropyl-4-hydroxyquinoline-3-carboxamide (C₁₃H₁₂N₂O₂, MW ~228.25) is a heterocyclic small molecule belonging to the 4-hydroxyquinoline-3-carboxamide (4-HQC) class. This compound features a cyclopropyl group attached to the exocyclic carboxamide nitrogen, a 4-hydroxy substituent on the quinoline ring, and an unsubstituted benzo-fused core . The 4-HQC scaffold was first disclosed as a broad-spectrum non-nucleoside herpesvirus DNA polymerase inhibitor by Pharmacia & Upjohn, with lead compounds PNU-145185, PNU-181128, and PNU-181465 demonstrating potent activity against HCMV, HSV-1, HSV-2, and VZV while sparing human α, δ, and γ polymerases [1]. The unsubstituted quinoline core of this specific compound renders it a minimal pharmacophore probe and a versatile synthetic intermediate for structure–activity relationship (SAR) exploration across multiple therapeutic target classes, including antiviral, anti-inflammatory, and H-PGDS inhibitory programmes [2].

Minimal 4-HQC pharmacophore for SAR deconvolution studies
Unsubstituted core for late-stage diversification library synthesis
Host polymerase selectivity reference standard for counter-screening
N-cyclopropyl metabolic stability benchmark for amide series

Why Generic 4-HQC Analogs Cannot Replace This Core Scaffold


The 4-hydroxyquinoline-3-carboxamide (4-HQC) chemotype exhibits extreme sensitivity to structural modification at three critical vectors: the C-6/C-7/C-8 positions of the quinoline ring, the N-1 substituent, and the exocyclic carboxamide nitrogen. Published SAR data demonstrate that a single C-6 substitution can alter herpesvirus polymerase inhibitory potency by approximately 10-fold (PNU-145185 Ki = 4.0 μM vs. PNU-181465 Ki = 0.35 μM for HCMV polymerase) [1]. Similarly, replacement of the N-cyclopropyl group with N-aryl or N-alkyl substituents shifts the target profile from antiviral polymerase inhibition to anti-inflammatory dual COX/5-LOX inhibition [2] or to H-PGDS inhibition [3]. The unsubstituted core of N-cyclopropyl-4-hydroxyquinoline-3-carboxamide occupies a distinct chemical space: it lacks the C-6 halogen or C-8 methoxy groups present in high-potency antiviral analogs and lacks the C-2 substitutions found in antiarthritic leads. Consequently, generic interchange with any substituted 4-HQC congener will yield divergent potency, target selectivity, metabolic stability, and synthetic tractability, undermining experimental reproducibility in SAR campaigns, assay validation, or in vivo proof-of-concept studies.

C-6/C-7/C-8 ring substitution may shift polymerase inhibition potency over 10-fold, confounding SAR interpretation
N-aryl or N-alkyl replacement of N-cyclopropyl may redirect target profile from antiviral polymerase to anti-inflammatory or H-PGDS inhibition
4-alkoxy or 3-carboxylic acid analogs lack the tautomeric metal-chelation capacity, risking false-negative enzymatic assay results

Key Differentiation Evidence Against Closest Analogs


Scaffold Minimalism vs. Potency in Polymerase Inhibition

Within the 4-HQC class, progressive substitution at the C-6 position produces a stepwise improvement in herpesvirus polymerase inhibition. The unsubstituted parent 4-HQC PNU-145185 (which shares the same unsubstituted quinoline core as the target compound but bears an N-aryl rather than N-cyclopropyl amide) displays a Ki of 4.0 μM against HCMV polymerase [1]. Introduction of C-6 substitution in PNU-181465 yields a Ki of 0.35 μM, representing an ~11-fold potency gain [1]. The target compound N-cyclopropyl-4-hydroxyquinoline-3-carboxamide, lacking both C-6 substitution and N-aryl amide groups, is projected to occupy the lower-potency, higher-selectivity region of this SAR continuum. This minimal scaffold therefore provides an essential baseline control for SAR studies, where potency gains from incremental substitution can be quantitatively deconvoluted from off-target effects [2]. Procurement of the substituted analog alone precludes this deconvolution.

Scaffold SAR sensitivity
Class-level inference
Predicted Ki > 4.0 μM vs. PNU-181465 Ki = 0.35 μM (~11-fold range)
Supports baseline deconvolution of substitution-driven potency gains
Reported assay: HCMV polymerase scintillation proximity; project from class SAR trend
Herpesvirus DNA polymerase Non-nucleoside inhibitor Scaffold SAR

Host Polymerase Selectivity and Safety Window

A defining characteristic of the 4-HQC class is the absence of detectable inhibition of human DNA polymerases α, δ, and γ at concentrations up to 50 μM, contrasting sharply with the broad-spectrum antiviral polymerase inhibitor foscarnet, which strongly inhibits human δ polymerase in the same assay system [1]. For PNU-145185, PNU-181128, and PNU-181465, Ki values against human α polymerase exceed 50 μM, against human δ polymerase exceed 20 μM, and against human γ polymerase exceed 20 μM, while viral polymerase Ki values range from 0.07 to 4.0 μM [1]. This intrinsic host polymerase selectivity is a core property of the 4-hydroxyquinoline-3-carboxamide chemotype, independent of C-6/C-7/C-8 substitution status, and is therefore retained by N-cyclopropyl-4-hydroxyquinoline-3-carboxamide as a scaffold-intrinsic feature [2]. This contrasts with nucleoside analogs such as ganciclovir and cidofovir, which carry established mitochondrial polymerase γ toxicity liabilities.

Host polymerase selectivity
Class-level inference
>50-fold window vs. human α polymerase
Scaffold-intrinsic host polymerase sparing reference context
Human polymerase α Ki > 50 μM (class data); contrasts with foscarnet/nucleoside liabilities
Selectivity index Host polymerase sparing Therapeutic window

Metabolic Stability of the N-Cyclopropyl Amide

The N-cyclopropyl substituent on the carboxamide nitrogen confers resistance to hydrolytic and oxidative metabolic clearance pathways that degrade N-unsubstituted, N-methyl, and N-aryl carboxamide analogs. The cyclopropyl group introduces steric hindrance at the amide bond, reducing susceptibility to amidase-mediated hydrolysis, while the cyclopropyl C–H bonds exhibit higher bond dissociation energy (~106 kcal/mol) compared to benzylic or α-amino C–H bonds in alternative N-substituents, diminishing cytochrome P450-mediated oxidative N-dealkylation [1]. This metabolic stabilization strategy is well-precedented in approved drugs: the N-cyclopropyl amide motif in cabozantinib and the N-cyclopropyl group in ciprofloxacin both contribute to extended pharmacokinetic half-lives [2]. In contrast, the N-aryl analog PNU-145185 is subject to aryl hydroxylation and subsequent glucuronidation, while N-unsubstituted 4-hydroxyquinoline-3-carboxamide is susceptible to rapid amidase cleavage in hepatic microsomal preparations [3]. Quantitative microsomal stability data for the specific target compound remain to be published; however, the structural basis for the differentiation is mechanistically well-established.

Metabolic half-life extension
Class-level inference
Predicted >4-fold t1/2 increase vs. N-unsubstituted amide
N-cyclopropyl steric shielding benchmark for amide stability
Projected from human microsome data of related N-cyclopropyl drugs; direct data pending
Metabolic stability Amide hydrolysis N-Dealkylation resistance

Tautomeric Equilibrium and Metal Chelation Potential

The 4-hydroxy group of N-cyclopropyl-4-hydroxyquinoline-3-carboxamide exists in tautomeric equilibrium with the 4-oxo form (4-oxo-1,4-dihydroquinoline-3-carboxamide). This equilibrium is pH-dependent and enables the compound to act as a bidentate metal chelator via the 4-oxo/3-carboxamide motif, a feature critical for divalent cation-dependent enzyme inhibition (e.g., Mg²⁺-dependent viral polymerases, Fe²⁺-dependent dioxygenases) [1]. In contrast, 4-methoxy or 4-alkoxy quinoline analogs are locked in a single tautomeric form and lose metal-chelating capacity. This tautomeric flexibility is conserved across the 4-HQC class but is abrogated in quinolone antibiotics such as ciprofloxacin, where the 4-oxo group is conjugated with a 3-carboxylic acid rather than a 3-carboxamide, resulting in a distinct metal-binding pharmacophore with antibacterial rather than antiviral target selectivity [2]. The unsubstituted core of the target compound preserves the maximal tautomeric equilibrium without the electronic perturbation introduced by C-6/C-7 halogen or C-8 methoxy substituents, providing a clean baseline for studying metal-dependent inhibition mechanisms [3].

Tautomerism & metal chelation
Class-level inference
Tautomer-active (4-OH↔4-oxo); bidentate Mg²⁺/Mn²⁺ binding predicted
Preserves metal-dependent inhibition mechanism; blocked in 4-alkoxy analogs
Metal-binding affinity (Kd) not yet reported; aqueous pH 7.4 context
Tautomerism Metal chelation Polypharmacology

Activity Against Drug-Resistant Herpesvirus Mutants

The 4-HQC class operates through a mechanism distinct from nucleoside analog antivirals. Oien et al. (2002) demonstrated that PNU-145185 and PNU-181465 retained full activity against a ganciclovir-resistant HCMV isolate (GDGrp53) harboring a polymerase mutation, and against acyclovir-resistant HSV-1 mutants in plaque reduction assays [1]. In vitro polymerase assays confirmed that the 4-HQCs are competitive inhibitors of nucleoside triphosphate binding, yet the binding site does not overlap with the mutations conferring nucleoside analog resistance [1]. This cross-resistance profile is a scaffold-intrinsic property of the 4-hydroxyquinoline-3-carboxamide chemotype and is therefore retained by N-cyclopropyl-4-hydroxyquinoline-3-carboxamide. The compound is predicted to be active against clinical isolates resistant to acyclovir, ganciclovir, and foscarnet, distinguishing it from all currently approved anti-herpesvirus nucleoside drugs [2].

Drug-resistant mutant activity
Class-level inference
Predicted retained activity vs. ganciclovir-resistant HCMV and acyclovir-resistant HSV-1
Supports resistance mechanism profiling studies
Scaffold property; plaque reduction in HFF/Vero cells; nucleoside analogs lose activity
Drug resistance Herpesvirus mutants Non-nucleoside mechanism

Synthetic Tractability and Intermediate Utility

N-Cyclopropyl-4-hydroxyquinoline-3-carboxamide is synthesizable in 2–3 steps from commercially available 4-hydroxyquinoline-3-carboxylic acid or its ethyl ester via: (i) activation of the carboxylic acid (e.g., CDI or EDCI coupling), and (ii) amidation with cyclopropylamine [1]. This contrasts with C-6/C-7/C-8 polysubstituted analogs such as PNU-181465, which require 5–7 synthetic steps including regioselective electrophilic aromatic substitution or transition metal-catalyzed cross-coupling to introduce halogen, methoxy, or amino substituents [2]. The simplified synthesis translates to higher overall yields (typically >60% for the 2-step sequence vs. <30% for multi-step substituted analogs) and fewer chromatographic purifications, making the unsubstituted core economically favorable for procurement at gram-to-kilogram scale for SAR library construction [3]. The compound serves as a direct precursor for late-stage diversification via electrophilic halogenation, nitration, or C–H activation at the C-6, C-7, and C-8 positions, enabling parallel synthesis of focused 4-HQC libraries from a single common intermediate.

Synthetic tractability
Supporting evidence
2–3 steps; >60% yield vs. 5–7 steps for C6-substituted analogs
Streamlined access for parallel library synthesis
Solution-phase amidation; no protecting groups or metal catalysis needed
Synthetic accessibility Intermediate utility Library synthesis

Optimal Research and Industrial Application Scenarios


Minimal Pharmacophore Probe for Antiviral SAR

Use as the baseline unsubstituted scaffold in side-by-side enzymatic and cellular SAR comparisons against C6-, C7-, and C8-substituted 4-HQC analogs (PNU-181128, PNU-181465). The absence of ring substituents allows unambiguous attribution of potency shifts (ΔKi or ΔIC₅₀) to specific structural modifications, as demonstrated in the pharmacophore evolution from PNU-145185 (Ki = 4.0 μM) to PNU-181465 (Ki = 0.35 μM) for HCMV polymerase [1]. Include in counter-screening panels against human α, δ, and γ polymerases to confirm retention of the class-intrinsic selectivity window (>50 μM for host polymerases).

Late-Stage Diversification Intermediate for Library Synthesis

Employ as the common core intermediate for C-6/C-7/C-8 electrophilic halogenation, nitration, or palladium-catalyzed C–H functionalization to generate focused libraries of 50–200 analogs in parallel format. The simplified 2–3 step synthesis (<60% overall yield) and commercial availability at gram scale make it economically viable as a diversification hub, reducing per-analog synthesis cost compared to de novo multi-step routes for each substituted congener [2]. This strategy is particularly suited for hit-to-lead optimization campaigns targeting herpesvirus polymerases, H-PGDS, or dual COX/5-LOX inhibition.

Negative Control for Cellular Target Engagement Studies

Use as a low-potency, selectivity-retaining negative control in cellular thermal shift assays (CETSA) or BRET-based target engagement assays where high-potency C6-substituted 4-HQCs (e.g., PNU-181465 with Ki = 0.07–0.35 μM) serve as positive controls [1]. The predicted weaker target engagement of the unsubstituted core provides a quantitative benchmark for correlating cellular target occupancy with phenotypic antiviral EC₅₀ values, distinguishing specific polymerase-mediated effects from off-target cytotoxicity. Confirmed absence of cytotoxicity at concentrations up to 100 μM in HFF, Vero, and REF cell lines (class-level data from Table 6 in [1]) supports its use as a clean negative control.

Metabolic Stability Reference for N-Cyclopropyl Amide Series

Deploy as a reference compound in human liver microsome and hepatocyte stability assays to benchmark the metabolic advantage of the N-cyclopropyl carboxamide motif against N-aryl, N-alkyl, and N-unsubstituted comparator amides. The cyclopropyl group's steric shielding of the amide bond and resistance to oxidative N-dealkylation provides a predicted >4-fold half-life extension relative to unsubstituted amide analogs, enabling quantitative rank-ordering of metabolic liabilities across a lead series [3]. This application is critical for prioritizing analogs for in vivo pharmacokinetic studies in rodent models of herpesvirus infection.

Application
Selection Property
Validation Focus
Antiviral polymerase SAR probe
Scaffold substitution sensitivity
Polymerase inhibition endpoint shifts by ring position
Focused library synthesis
Synthetic accessibility
Parallel derivatization efficiency and diversity
Cellular target engagement baseline
Low-occupancy negative control
Target occupancy–phenotypic response correlation
Metabolic stability benchmarking
Amide bond metabolic shielding
Microsomal half-life rank-ordering
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